molecular formula C3H3Br2N3O B1408469 (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol CAS No. 1674389-79-7

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol

Cat. No.: B1408469
CAS No.: 1674389-79-7
M. Wt: 256.88 g/mol
InChI Key: FTFMZPKQLUIZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the triazole ring and a hydroxymethyl group at the 1 position. It is a white to light yellow crystalline powder with a molecular formula of C2HBr2N3O and a molecular weight of 226.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to yield 3,5-dibromo-1H-1,2,4-triazole. This intermediate is then treated with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(3,5-dibromo-1,2,4-triazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2N3O/c4-2-6-3(5)8(1-9)7-2/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFMZPKQLUIZEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=NC(=N1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Reactant of Route 3
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Reactant of Route 5
Reactant of Route 5
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3,5-dibromo-1H-1,2,4-triazol-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.